molecular formula C26H25OP B8206989 (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole

(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole

Cat. No.: B8206989
M. Wt: 384.4 g/mol
InChI Key: YOXUHULUPBYLBU-FQSKIORSSA-N
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Description

(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole is a complex organic compound featuring a benzoxaphosphole core with anthracenyl and tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole typically involves multi-step organic synthesis techniques. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of the anthracenyl and tert-butyl groups. Common reagents include phosphorus trichloride, anthracene derivatives, and tert-butyl halides. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or toluene. The reactions are usually carried out at controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, organometallic reagents, often in the presence of catalysts or under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene quinones, while reduction could produce various hydro derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole involves its interaction with molecular targets through its unique structural features. The anthracenyl group can participate in π-π stacking interactions, while the benzoxaphosphole core can engage in coordination with metal ions or other molecules. These interactions can modulate various biological pathways or enhance the material properties in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole: can be compared with other benzoxaphosphole derivatives, such as:

Uniqueness

The presence of the anthracenyl group in this compound imparts unique photophysical properties, making it particularly useful in applications requiring fluorescence or light absorption. Additionally, the tert-butyl group enhances the compound’s stability and solubility, distinguishing it from other similar compounds .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUHULUPBYLBU-FQSKIORSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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